S 33138 - 245514-32-3

S 33138

Catalog Number: EVT-1168576
CAS Number: 245514-32-3
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

S 33138 is classified as a dopamine receptor antagonist, with a particular focus on the D3 subtype. It has been studied extensively in preclinical models to assess its pharmacological profile and therapeutic potential. The compound was originally synthesized and characterized by researchers exploring new treatments for conditions such as schizophrenia and drug addiction, where dopamine dysregulation plays a significant role .

Synthesis Analysis

The synthesis of S 33138 involves several steps that incorporate various organic reactions. The initial stage typically includes the formation of a chromeno-pyrrol core, which serves as the backbone for the compound.

  1. Formation of Chromeno-Pyrrol Core: This step may involve cyclization reactions that yield the desired heterocyclic structure.
  2. Substitution Reactions: Following the core formation, specific functional groups are introduced through substitution reactions, enhancing the compound's selectivity for the D3 receptor.
  3. Final Modifications: The synthesis concludes with final modifications that optimize binding affinity and pharmacokinetic properties.

The detailed synthetic pathway can be complex, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of S 33138 is pivotal to its function as a dopamine D3 receptor antagonist.

  • Chemical Formula: The empirical formula is typically represented as C18H21N3O2C_{18}H_{21}N_{3}O_{2}.
  • Structural Features: The compound features a chromeno-pyrrol framework that facilitates interaction with the D3 receptor. Key functional groups are strategically placed to enhance binding affinity.
  • Binding Interactions: Computational modeling studies suggest that S 33138 interacts with specific amino acid residues in the D3 receptor binding pocket, forming critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .
Chemical Reactions Analysis

S 33138 participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: The compound exhibits selective binding to dopamine receptors, particularly D3 over D2, which is crucial for its therapeutic effects.
  2. Metabolic Pathways: In vivo studies indicate that S 33138 undergoes metabolic transformations that may affect its efficacy and duration of action. These pathways are essential for understanding its pharmacokinetics.
  3. Antagonistic Activity: The compound's ability to inhibit agonist-induced responses at D3 receptors has been demonstrated in several experimental setups, showcasing its potential in modulating dopaminergic signaling .
Mechanism of Action

S 33138 operates primarily as a partial antagonist at the dopamine D3 receptor:

  • Receptor Interaction: By binding to the D3 receptor, S 33138 inhibits the receptor's activation by endogenous dopamine or other agonists.
  • Functional Effects: This antagonistic action leads to alterations in downstream signaling pathways associated with reward processing and cognitive functions.
  • Behavioral Outcomes: In animal models, administration of S 33138 has been shown to reduce cocaine-seeking behavior and modify reward-related responses, suggesting its potential utility in addiction treatment .
Physical and Chemical Properties Analysis

The physical and chemical properties of S 33138 are critical for its application in therapeutic settings:

  • Solubility: S 33138 displays moderate solubility in organic solvents, which is essential for formulation into therapeutic agents.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light.
  • Melting Point: Specific melting point data are often determined during synthesis optimization, contributing to purity assessments.

These properties influence both the pharmacological profile and practical applications of S 33138 .

Applications

S 33138 has been investigated for several scientific applications:

  1. Neuropsychiatric Disorders: Its selective antagonism at D3 receptors positions S 33138 as a candidate for treating conditions like schizophrenia and drug addiction.
  2. Cognitive Enhancement: Preclinical studies suggest potential benefits in improving cognitive deficits associated with dopaminergic dysfunctions.
  3. Research Tool: As a selective D3 receptor antagonist, S 33138 serves as an important tool in neuroscience research to elucidate the role of dopamine in behavior and cognition.
Historical Context and Discovery of S 33138

Emergence in Pharmacological Research

S 33138 (chemical name: trans-N-{4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl}-4-quinolinecarboxamide) emerged in the late 1990s during efforts to develop selective dopamine D3 receptor antagonists. Its discovery originated from the French pharmaceutical company Adir et Compagnie (later merged into Servier), which patented chromene derivatives as novel central nervous system agents in 1997 [3]. Unlike earlier non-selective dopamine antagonists (e.g., haloperidol), S 33138 was designed to target the dopamine D3 receptor subtype—a strategy driven by emerging neuroanatomical evidence. Research indicated that dopamine D3 receptors were concentrated in limbic brain regions (nucleus accumbens, islands of Calleja, amygdala), unlike dopamine D2 receptors, which dominated motor pathways [4] [7]. This anatomical distinction promised therapies for psychiatric disorders with reduced motor side effects.

Initial pharmacological characterization confirmed S 33138’s nanomolar affinity for human dopamine D3 receptors (Ki ≈ 1 nM) and 40-fold selectivity over dopamine D2 receptors. Functional assays demonstrated pure antagonism, inhibiting dopamine-mediated adenylate cyclase suppression [10]. Its molecular structure featured a trans-cyclohexyl linker and quinolinecarboxamide group, critical for D3 binding—a template diverging from earlier piperazine-based scaffolds like BP 897 [8].

Table 1: Early Clinical Development of S 33138

IndicationPhaseCountriesOutcome
SchizophreniaPhase 2Austria, GermanyDiscontinued
SchizophreniaPhase 2HungaryDiscontinued

Key Milestones in Early Development

S 33138’s synthesis represented a significant milestone in medicinal chemistry. The original route (EP 0887350, 1997) involved:

  • Reduction: Ester-to-alcohol conversion of pyrrolidine precursor (I) using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran [3].
  • O-Demethylation: Ether cleavage of intermediate (II) with sodium ethanethiolate in dimethylformamide.
  • Cyclization: Mitsunobu reaction with diethyl azodicarboxylate/triphenylphosphine to form chromene core (IV).
  • Cyanation: Palladium-catalyzed (tetrakistriphenylphosphine palladium) displacement of bromide using zinc cyanide.
  • Reductive Amination: Coupling of debenzylated pyrrolidine (VI) with aldehyde (VII) using sodium triacetoxyborohydride [3].

A 1999 Bioorganic & Medicinal Chemistry Letters publication refined this route, optimizing yields for the critical Mitsunobu cyclization and introducing a Swern oxidation step to generate aldehyde intermediates [3]. The molecular formula (C₂₂H₂₃N₃O₂) and InChIKey (ZDZWIQDJFWTDAM-GHTZIAJQSA-N) became standardized identifiers.

Table 2: Key Synthetic Intermediates of S 33138

StepReactionReagentsProduct Functionality
1Ester reductionLiAlH₄, THFPrimary alcohol
2Ether cleavageEtSNa, DMF, 80°CPhenol
3Mitsunobu cyclizationDEAD, Ph₃P, THFChromene ring
4Bromide displacementZn(CN)₂, Pd(PPh₃)₄, DMFNitrile
5Reductive aminationNaBH(OAc)₃, 1,2-dichloroethaneTertiary amine

Evolution of Research Paradigms

S 33138’s development coincided with three major shifts in neuropsychopharmacology:

  • Target Selectivity Emphasis: Early dopamine antagonists prioritized dopamine D2 receptor blockade, causing extrapyramidal side effects. S 33138 exemplified the "selective D3 antagonist" paradigm, aiming to modulate mesolimbic pathways without disrupting nigrostriatal motor circuits [4] [10]. Preclinical studies showed it suppressed cocaine-induced reinstatement of drug-seeking in rats at doses without catalepsy—contrasting sharply with non-selective antagonists [8].
  • Structural Biology Integration: The 2010s dopamine D3 receptor crystal structure (PDB: 3PBL) revolutionized understanding of S 33138’s binding mode. Computational modeling revealed its quinolinecarboxamide formed hydrogen bonds with Ser192/Val189 in the orthosteric pocket, while the trans-cyclohexyl linker exploited a secondary binding pocket unique to D3 receptors [4] [7]. This explained its selectivity over dopamine D2 receptors, which lacked this pocket.

Table 3: Pharmacophore Features of S 33138 vs. Contemporary D3 Antagonists

FeatureS 33138BP 897SB-277011A
Core ScaffoldQuinolinecarboxamidePhenylpiperazineTetrahydroisoquinoline
D3 Ki (nM)0.80.680.3
D2/D3 Selectivity40-fold10-fold100-fold
hERG InhibitionModerateHighLow
  • Indication Repurposing: After discontinuation in schizophrenia (Phase 2, 2005–2008), research pivoted toward addiction. Mechanistic studies showed S 33138 attenuated:
  • Cocaine/methamphetamine self-administration under progressive-ratio schedules
  • Drug-primed or cue-induced reinstatement
  • Psychostimulant-enhanced brain stimulation reward [8] [10].This aligned with evidence of dopamine D3 receptor upregulation in addicts’ brains [4] [7]. The compound became a tool for validating dopamine D3 receptors as an addiction target, though clinical translation remained unrealized.

Critically, S 33138 highlighted medicinal chemistry challenges. Its molecular weight (369.5 g/mol) and cLogP (3.8) approached Lipinski’s "rule of 5" limits, risking poor pharmacokinetics. Later analogs addressed "molecular obesity" by reducing aromaticity [4] [7], but S 33138’s legacy endures in structure-guided dopamine D3 antagonist design.

Properties

CAS Number

245514-32-3

Product Name

S 33138

IUPAC Name

N-[4-[2-[(3aS,9bR)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m0/s1

InChI Key

ZDZWIQDJFWTDAM-GHTZIAJQSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N

Synonyms

N-(4-(2-(8-cyano-1,3a,4,9b-tetrahydro(1)benzopyrano(3,4-c)pyrrol-2(3H)-yl)ethyl)phenyl)acetamide
S 33138
S-33138
S33138

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCN2C[C@H]3COC4=C([C@@H]3C2)C=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.